molecular formula C11H14FN B3131672 Cyclobutylmethyl-(4-fluoro-phenyl)-amine CAS No. 356539-70-3

Cyclobutylmethyl-(4-fluoro-phenyl)-amine

Numéro de catalogue: B3131672
Numéro CAS: 356539-70-3
Poids moléculaire: 179.23 g/mol
Clé InChI: GHAYOHACPMBZKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclobutylmethyl-(4-fluoro-phenyl)-amine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutylmethyl-(4-fluoro-phenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutylmethyl-(4-fluoro-phenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(cyclobutylmethyl)-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAYOHACPMBZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cyclobutylmethyl-(4-fluoro-phenyl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mechanism of action for the chemical class designated as Cyclobutylmethyl-(4-fluoro-phenyl)-amine derivatives. Synthesizing data from enzymatic assays, structure-activity relationship (SAR) studies, and molecular pharmacology, we establish that the primary biological target for this scaffold is the enzyme family of Monoamine Oxidases (MAO) . These derivatives function as potent inhibitors of MAO, with the specific substitutions on the core structure modulating selectivity between the two key isoforms, MAO-A and MAO-B. Inhibition of these enzymes leads to a downstream increase in the synaptic concentration of monoamine neurotransmitters, a mechanism central to the treatment of various neurological and psychiatric disorders. This document details the molecular interactions, the neurochemical consequences, and the rigorous experimental protocols required to characterize and validate this mechanism of action, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: A Scaffold of Neuromodulatory Potential

The Cyclobutylmethyl-(4-fluoro-phenyl)-amine scaffold represents a strategic convergence of chemical motifs designed for neurological applications. The core phenethylamine-like structure is a well-established pharmacophore for interacting with monoaminergic systems. The incorporation of specific chemical groups—the cyclobutyl moiety and the 4-fluorophenyl ring—is a deliberate design choice to optimize potency, selectivity, and pharmacokinetic properties.

  • The 4-Fluorophenyl Group: The substitution of fluorine onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1][2] Increased lipid solubility can improve transport across the blood-brain barrier, a critical attribute for centrally acting agents.[1] Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the electronic profile of the molecule, influencing its binding affinity and interaction with target enzymes.[1][3]

  • The Cyclobutyl Moiety: The cyclobutyl group is known to occupy hydrophobic pockets within enzyme active sites and can favorably influence pharmacokinetic properties when used in place of other alkyl groups.[4] Its conformational rigidity, compared to a linear alkyl chain, can also contribute to a more defined orientation within a binding site, enhancing selectivity.

The primary target of this chemical class is Monoamine Oxidase (MAO), a flavoenzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[5][6] Due to their critical role in regulating neurotransmitter levels, MAO enzymes are significant targets for therapeutic intervention in depression (MAO-A inhibitors) and neurodegenerative conditions such as Parkinson's and Alzheimer's diseases (MAO-B inhibitors).[3][6][7]

Part 1: The Primary Mechanism - Monoamine Oxidase Inhibition

Elucidation of MAO-A vs. MAO-B Selectivity

MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[7]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressants.[7]

  • MAO-B primarily metabolizes phenylethylamine and is a key enzyme in dopamine degradation, making it a target for treating Parkinson's disease.[3][7]

For the Cyclobutylmethyl-(4-fluoro-phenyl)-amine scaffold, selectivity is largely governed by the specific substitutions. The presence of a 4-fluorophenyl substituent, in particular, has been suggested to play a central role in conferring selectivity and high inhibitory potency for the MAO-B isoform.[3] This makes derivatives from this class particularly promising as potential therapeutic agents for neurodegenerative diseases where dopamine preservation is a key goal.

Molecular Interaction and Enzyme Kinetics

MAO enzymes catalyze the oxidative deamination of their substrates, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[5][7] Inhibitors can interfere with this process through several mechanisms (e.g., competitive, non-competitive) and with different temporal characteristics (reversible vs. irreversible).

The mode of inhibition can be determined through kinetic studies, such as the generation of Lineweaver-Burk plots, which analyze the effect of the inhibitor on enzyme kinetics at varying substrate concentrations.[6] The reversibility of the inhibition is a critical parameter, often assessed using dialysis methods to determine if enzyme activity can be restored after removal of the inhibitor.[6] Irreversible inhibitors, such as selegiline, form a covalent bond with the enzyme, while reversible inhibitors bind non-covalently, allowing for a more dynamic modulation of enzyme activity.

Downstream Neurochemical Consequences

The inhibition of MAO-A and/or MAO-B directly results in a decreased rate of degradation for monoamine neurotransmitters within the presynaptic terminal. This leads to an accumulation of neurotransmitters such as dopamine, serotonin, and norepinephrine, making more available for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The ultimate consequence is an enhanced and prolonged monoaminergic neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Pool Dopamine / Serotonin (Cytosolic Pool) Vesicle Synaptic Vesicle Neurotransmitter_Pool->Vesicle VMAT2 MAO Monoamine Oxidase (MAO) (Mitochondrial Membrane) Neurotransmitter_Pool->MAO Degradation Released_NT Released Neurotransmitter Vesicle->Released_NT Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Cyclobutylmethyl- (4-fluoro-phenyl)-amine Derivative Inhibitor->MAO Inhibition Receptor Postsynaptic Receptors (e.g., D1, D2, 5-HT) Released_NT->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Neurochemical effect of MAO inhibition.

Part 2: Experimental Validation and Protocols

To rigorously characterize the mechanism of action, a series of validated in vitro assays are required. The protocols described below represent industry-standard, self-validating systems for assessing MAO inhibition.

In Vitro Characterization of MAO Inhibition

The most common initial step is to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which is the concentration required to inhibit 50% of the enzyme's activity.

This high-throughput assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[7]

Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe like Amplex® Red to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[5]

    • Enzyme Solutions: Prepare stock solutions of recombinant human MAO-A (e.g., 0.006 mg/mL) and MAO-B (e.g., 0.015 mg/mL) in assay buffer.[8]

    • Substrate Solution: Prepare a stock of a suitable substrate, such as kynuramine (for both isoforms) or benzylamine (selective for MAO-B), in sterile deionized water and dilute to a final working concentration (e.g., 40 µM for MAO-A, 20 µM for MAO-B with kynuramine).[6][8]

    • Test Compound/Control Dilutions: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in assay buffer containing a small percentage of DMSO (e.g., 2%).[8]

    • Detection Reagent Mix: Prepare a working solution containing the fluorogenic probe (e.g., Amplex® Red) and HRP in assay buffer.

  • Assay Procedure (96-well format):

    • Perform the assay in black, opaque 96-well plates to minimize light degradation of the enzymes.[8]

    • Add 100 µL of the test compound dilutions or reference inhibitors to the appropriate wells.

    • Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[8]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution (e.g., kynuramine).[8]

    • Incubate for 20 minutes at 37°C.[8]

    • Terminate the reaction by adding 75 µL of 2N NaOH.[8]

  • Data Acquisition:

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 380 nm emission for the product of kynuramine metabolism).[8]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a control (enzyme activity without inhibitor).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_Assay_Workflow start Start prep Prepare Reagents: - MAO-A/B Enzymes - Test Compounds - Substrate (Kynuramine) - Assay Buffer start->prep plate Dispense 100µL of Test Compound/Control into 96-well Black Plate prep->plate add_enzyme Add 50µL of MAO-A or MAO-B Enzyme plate->add_enzyme pre_incubate Incubate 10 min at 37°C add_enzyme->pre_incubate add_substrate Add 50µL of Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate 20 min at 37°C add_substrate->incubate stop_reaction Add 75µL of 2N NaOH to Stop Reaction incubate->stop_reaction read_plate Read Fluorescence (Ex: 310nm, Em: 380nm) stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the fluorometric MAO assay.

Quantitative data from these assays should be summarized for clear comparison of potency and selectivity. The selectivity index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high SI value (>1) indicates MAO-B selectivity.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)
Derivative 1 15.20.08190
Derivative 2 25.80.05516
Clorgyline 0.018.50.001
Selegiline 6.40.02320
(Note: Data is hypothetical and for illustrative purposes only)

Part 3: Structure-Activity Relationship (SAR) Insights

The combination of the core scaffold with its specific substituents provides a rich field for SAR exploration.

  • Amine Group: The primary or secondary amine is crucial for the interaction with the flavin cofactor in the MAO active site. It acts as a hydrogen bond donor and acceptor, anchoring the molecule for the catalytic reaction.[9][10]

  • 4-Fluorophenyl Ring: As previously noted, this group is critical for potency and selectivity. The fluorine atom can engage in specific interactions (e.g., halogen bonds or dipole interactions) within the active site, particularly the "aromatic cage" of MAO-B, which differs from that of MAO-A.[3][11]

  • Cyclobutyl-methyl Linker: This linker provides the optimal spatial orientation for the amine and the aromatic ring to fit within the active site. The cyclobutyl group's hydrophobicity is well-suited to interact with nonpolar residues in the enzyme's substrate cavity.[4] Variations in this linker can dramatically affect potency.

Part 4: Potential Off-Target Activities

While MAO inhibition is the primary mechanism, the phenethylamine-like structure of these derivatives warrants investigation into potential off-target activities to build a comprehensive safety and selectivity profile. Structurally related molecules have been shown to interact with:

  • Dopamine Transporter (DAT): Some bis(4-fluorophenyl) derivatives have shown affinity for DAT.[12][13]

  • Serotonin Receptors: Conformationally restricted analogues of phenethylamines can interact with serotonin receptors, such as 5-HT₂A.[14][15]

  • Sigma Receptors (σ₁R): This receptor class is known to bind a wide variety of ligands, and some CNS-active amines show affinity for σ₁R.[16]

Screening against a panel of common CNS targets is a crucial step in preclinical development to ensure the desired selectivity and to identify any potential liabilities that could lead to side effects.

Conclusion

The Cyclobutylmethyl-(4-fluoro-phenyl)-amine class of compounds acts primarily through the potent inhibition of monoamine oxidase enzymes. The specific chemical features, particularly the 4-fluorophenyl group, can be tuned to achieve high selectivity for the MAO-B isoform, making these derivatives promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease. The mechanism can be robustly validated through a combination of fluorometric or chromatographic enzyme assays to determine potency (IC₅₀), kinetic studies to elucidate the mode of inhibition, and dialysis experiments to assess reversibility. A thorough understanding of the structure-activity relationships and a comprehensive screening for off-target activities are essential for the successful development of these compounds into selective and safe therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • Bio-protocol. (2017). MAO Inhibition Assay.
  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • Mathew, B., & Suh, Y. H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • MDPI. (2023).
  • PubMed. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues.
  • PubMed. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease.
  • PubMed. (1987). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity.
  • MDPI. (2025).
  • MDPI. (2026).
  • PMC Labs. (n.d.). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability.
  • RSC Publishing. (2025).
  • PubMed. (1979). Selective monoamine oxidase inhibitors. 1.
  • PubMed. (1986). Selective monoamine oxidase inhibitors. 4.
  • PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
  • PMC Labs. (2019).
  • Drug Design Org. (2005).
  • ResearchGate. (2009). Significance of Fluorine in Medicinal Chemistry: A Review.
  • ResearchGate. (n.d.). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
  • PMC Labs. (2024).
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Sources

Pharmacokinetic Profiling of Cyclobutylmethyl-(4-fluoro-phenyl)-amine: A Preclinical Development Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the preclinical pharmacokinetic characterization of Cyclobutylmethyl-(4-fluoro-phenyl)-amine, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of protocols to delve into the scientific rationale behind each experimental choice, from early in vitro absorption, distribution, metabolism, and excretion (ADME) assays to definitive in vivo studies in multiple species. This document is designed to equip researchers and drug development professionals with the expertise to design, execute, and interpret a robust preclinical PK package, thereby enabling informed decision-making and mitigating the risk of late-stage failures.[1][2][3] The principles and methodologies outlined herein adhere to the stringent standards set forth by global regulatory bodies such as the FDA and EMA.[4][5]

Introduction: The Critical Role of Early PK Profiling

Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development.[6][7] A candidate molecule's therapeutic success is inextricably linked to its ability to reach the target site of action in sufficient concentration and for an appropriate duration. Early and comprehensive PK profiling is therefore not merely a regulatory checkbox but a critical tool for candidate selection and optimization.[1][2] It allows us to build a quantitative understanding of a compound's ADME properties, which in turn informs dose selection, predicts potential drug-drug interactions, and provides a basis for extrapolating to human clinical scenarios.[8][9]

The Compound of Interest: Cyclobutylmethyl-(4-fluoro-phenyl)-amine

The molecule at the center of this guide, Cyclobutylmethyl-(4-fluoro-phenyl)-amine, presents a unique set of structural features that warrant careful consideration in our profiling strategy:

  • Secondary Amine: This functional group can be a site for Phase I metabolism (e.g., N-dealkylation) and influences the compound's pKa and, consequently, its solubility and permeability.[10]

  • Fluorophenyl Group: The presence of fluorine can significantly alter metabolic stability by blocking potential sites of oxidation on the aromatic ring.[11][12] It can also impact lipophilicity and binding affinity to target proteins and metabolizing enzymes.[11][13]

  • Cyclobutyl Group: This aliphatic moiety contributes to the overall lipophilicity of the molecule and can also be a site for hydroxylation.

A structured, hypothesis-driven approach is essential to systematically evaluate how these features collectively dictate the compound's disposition in a biological system.

Foundational In Vitro ADME Characterization

In vitro ADME assays are rapid, cost-effective methods for screening compounds and identifying potential liabilities early in the discovery phase.[1][4][14] They provide the first glimpse into a compound's likely in vivo behavior and are indispensable for guiding medicinal chemistry efforts.[2][15]

Physicochemical Properties: The Starting Point

The intrinsic properties of a molecule govern its interaction with the physiological environment.

  • Aqueous Solubility: This is a prerequisite for absorption. Poor solubility can be a major hurdle to achieving adequate oral bioavailability.

  • Lipophilicity (LogD): The octanol/water distribution coefficient at physiological pH (LogD7.4) is a key determinant of a compound's ability to cross biological membranes.

Protocol: Kinetic Aqueous Solubility by Turbidimetry

  • Prepare a high-concentration stock solution of the test compound in DMSO.

  • Serially dilute the stock solution in a 96-well plate.

  • Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubate the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader.

  • The concentration at which precipitation occurs is determined as the kinetic solubility.

Causality: We start with these fundamental measurements because they influence every subsequent ADME process. A compound that is poorly soluble or excessively lipophilic will likely face challenges in absorption and distribution, regardless of its metabolic stability.

Absorption & Permeability

For an orally administered drug, crossing the intestinal epithelium is the first major barrier to systemic circulation.

Protocol: Caco-2 Permeability Assay

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • To assess active efflux, perform the experiment in reverse (B to A).

  • Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Expert Insight: An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption. The fluorophenyl group might influence transporter interactions, making this assay particularly important.

Metabolic Stability

The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Incubate the test compound (e.g., at 1 µM) with liver microsomes (from human, rat, and dog) and the essential cofactor NADPH to initiate Phase I metabolic reactions.

  • At specific time points (0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Plot the natural log of the percentage of compound remaining versus time to determine the intrinsic clearance (CLint).

Causality: We use liver microsomes as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[15] The fluorine atom on the phenyl ring is expected to block para-hydroxylation, a common metabolic pathway. This assay will reveal if other metabolic "soft spots" exist on the molecule, such as the secondary amine or the cyclobutyl ring.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and clearance.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Add the test compound to plasma from the relevant species (human, rat, dog).

  • Place the plasma into the sample chamber of a RED device, which is separated from a buffer chamber by a semi-permeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.

Expert Insight: The RED assay is considered the gold standard because it directly measures the unbound concentration at equilibrium. It is a self-validating system as significant compound instability or non-specific binding to the device would be flagged during method validation.

Table 1: Summary of In Vitro ADME Profile for Cyclobutylmethyl-(4-fluoro-phenyl)-amine (Representative Data)
ParameterAssayResultInterpretation
Solubility Kinetic Turbidimetry (pH 7.4)85 µg/mLSufficient for preclinical formulation and absorption.
Permeability Caco-2Papp (A-B): 18 x 10-6 cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux Ratio Caco-21.2Not a significant substrate for P-gp or other efflux transporters.
Metabolic Stability Rat Liver Microsomest1/2 = 45 minModerately stable in rat liver microsomes.
Dog Liver Microsomest1/2 = 75 minMore stable in dog liver microsomes.
Human Liver Microsomest1/2 = 90 minHigh stability in human liver microsomes, a favorable property.
Plasma Protein Binding Rapid Equilibrium DialysisRat: 92% bound (fu = 0.08)Moderately high binding in rat plasma.
Dog: 88% bound (fu = 0.12)Moderately high binding in dog plasma.
Human: 90% bound (fu = 0.10)Moderately high binding in human plasma.

Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the ADME properties of a drug integrate within a complete biological system.[8][16] These studies provide the most critical data for predicting human pharmacokinetics and designing clinical trials.[9]

Bioanalytical Method Development: The Assay is Key

A robust and validated bioanalytical method is the bedrock of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[17][18]

Protocol: LC-MS/MS Method Development for Cyclobutylmethyl-(4-fluoro-phenyl)-amine in Plasma

  • Compound Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor ion and product ion transitions for Selected Reaction Monitoring (SRM).

  • Internal Standard (IS) Selection: Select a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to account for variability in sample processing and instrument response.

  • Chromatographic Separation: Develop a reversed-phase HPLC method to separate the analyte from endogenous plasma components. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.

  • Sample Preparation: Develop an extraction method to isolate the analyte from plasma proteins and phospholipids. Protein precipitation is a fast and simple method, while liquid-liquid extraction or solid-phase extraction may be required for higher sensitivity.[19]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., ICH M10), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.[20]

Workflow: Bioanalytical Method Development

G cluster_ms Mass Spectrometry tune Compound Tuning select_is Select Internal Standard tune->select_is Optimize MRM develop_hplc Develop HPLC Method extract Develop Extraction Method (e.g., Protein Precipitation) validate Assess Linearity, Accuracy, Precision, Selectivity final_method Validated Bioanalytical Method validate->final_method start Start start->tune

Caption: Workflow for developing a robust LC-MS/MS bioanalytical method.

In Vivo PK Study Design

The goal is to determine key PK parameters after both intravenous (IV) and oral (PO) administration. The IV dose provides absolute bioavailability and data on clearance and volume of distribution, while the PO dose assesses oral absorption.

Protocol: Rodent PK Study (Sprague-Dawley Rat)

  • Animal Model: Use surgically cannulated rats (jugular vein) to allow for serial blood sampling from the same animal, which reduces animal usage and inter-animal variability.[8]

  • Dosing:

    • IV Group (n=3): Administer a 1 mg/kg bolus dose via the tail vein. The dose is formulated in a simple vehicle like saline with a solubilizing agent if needed.

    • PO Group (n=3): Administer a 5 mg/kg dose via oral gavage. The dose is formulated as a solution or suspension.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at pre-dose and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Data Analysis:

    • Quantify plasma concentrations using the validated LC-MS/MS method.

    • Perform non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate key PK parameters.

Causality: We use both IV and PO routes to dissect the processes of disposition (clearance, volume of distribution) from the process of absorption. A higher PO dose is used to ensure plasma concentrations remain above the bioanalytical method's limit of quantification for an adequate duration. The choice of a rat model is standard for early PK screening due to its well-characterized physiology and cost-effectiveness.[16][21] A non-rodent study (e.g., in Beagle dogs) would be a logical next step to assess inter-species differences.[8][21]

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_in_life In-Life Phase cluster_analysis Analytical & Data Phase dosing Dosing (IV and PO Groups) sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: High-level overview of the in vivo pharmacokinetic study process.

Table 2: Key Pharmacokinetic Parameters of Cyclobutylmethyl-(4-fluoro-phenyl)-amine in Rats (Representative Data)
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Definition
Cmax 250 ng/mL450 ng/mLMaximum observed plasma concentration
Tmax 0.083 hr1.0 hrTime to reach Cmax
AUC0-inf 480 hrng/mL3600 hrng/mLArea under the concentration-time curve
t1/2 3.5 hr3.8 hrElimination half-life
CL 35 mL/min/kg-Clearance
Vss 9.2 L/kg-Volume of distribution at steady-state
F (%) -60%Absolute oral bioavailability

Interpretation of Results:

  • Clearance (CL): The clearance of 35 mL/min/kg is moderate in the rat, suggesting reasonably efficient elimination.

  • Volume of Distribution (Vss): A large volume of distribution (9.2 L/kg) indicates extensive distribution of the compound out of the plasma and into the tissues.

  • Bioavailability (F): 60% bioavailability is good and indicates that a substantial fraction of the oral dose reaches systemic circulation, consistent with the high permeability observed in vitro.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of Cyclobutylmethyl-(4-fluoro-phenyl)-amine, as constructed through this systematic guide, appears promising. The compound exhibits high permeability, good oral bioavailability, and moderate clearance in the rat model. The metabolic stability is particularly favorable in human liver microsomes, suggesting a potentially longer half-life in humans.

This comprehensive dataset provides a solid foundation for the next stages of drug development. Future studies should include:

  • Pharmacokinetic studies in a non-rodent species (e.g., dog) to assess inter-species scaling.[8]

  • Metabolite identification studies to understand the clearance pathways.

  • Quantitative structure-activity relationship (QSAR) modeling to predict human PK parameters.[7][22]

By following this technically rigorous and scientifically-grounded approach, drug development teams can build a comprehensive understanding of a candidate's pharmacokinetic profile, de-risk clinical progression, and ultimately increase the probability of delivering a safe and effective new medicine to patients.[3][23]

References

  • Selvita. (n.d.). In Vitro ADME.
  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • European Medicines Agency. (n.d.). Non-clinical guidelines: pharmacokinetics and toxicokinetics.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • WuXi AppTec DMPK. (n.d.). In Vivo Pharmacokinetics.
  • IQVIA Laboratories. (n.d.). In Vitro screening.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • ACS Publications. (2024, May 21). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Journal of Medicinal Chemistry.
  • European Medicines Agency. (n.d.). Non-clinical guidelines.
  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • GaBI Journal. (2015, January 16). EMA issues revised guideline on non-clinical and clinical issues for biosimilars.
  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or....
  • NextSDS. (n.d.). CYCLOBUTYLMETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE — Chemical Substance Information.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2018, October 5). Nonclinical Guidelines.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • ECA ATMP Group. (2025, April 3). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials.
  • FDA. (n.d.). FDA Requirements for Preclinical Studies.
  • PubChemLite. (n.d.). Cyclobutyl(4-fluorophenyl)methanamine (C11H14FN).
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • NextSDS. (n.d.). CYCLOPROPYLMETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE HYDROCHLORIDE — Chemical Substance Information.
  • FDA. (n.d.). Guidance for Industry.
  • MilliporeSigma. (n.d.). amine | 1156338-46-3. Retrieved from MilliporeSigma website.

  • PMC. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • RSC Publishing. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
  • NIH. (n.d.). Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride - PubChem.
  • ACS Publications. (2022, February 17). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry.
  • RSC Publishing. (2024, July 31). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling.
  • PMC - NIH. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

Sources

Thermodynamic Stability and Physicochemical Profiling of Cyclobutylmethyl-(4-fluoro-phenyl)-amine at 298.15 K

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of strained ring systems and halogenated moieties is routinely employed to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Cyclobutylmethyl-(4-fluoro-phenyl)-amine (Chemical Formula: C₁₁H₁₄FN) represents a highly specialized scaffold combining a strained cyclobutane ring, an isolating methylene bridge, and a para-fluorinated secondary aniline.

Understanding the thermodynamic stability of this molecule at room temperature (298.15 K / 25°C) is critical for its handling, formulation, and utility as a pharmaceutical intermediate or active pharmaceutical ingredient (API) scaffold. This whitepaper deconstructs the thermodynamic and kinetic stability of this molecule, explaining the fundamental physical organic chemistry governing its behavior, and provides field-proven, self-validating experimental protocols for empirical verification.

Deconstructing the Thermodynamic Profile

The stability of Cyclobutylmethyl-(4-fluoro-phenyl)-amine at room temperature is a delicate interplay between thermodynamic driving forces and kinetic energy barriers. To understand its behavior, we must isolate its three core structural domains.

The Cyclobutylmethyl Scaffold: Strain vs. Kinetics

Cyclobutane rings possess approximately 26.5 kcal/mol of inherent strain energy [1]. This strain arises from two primary sources:

  • Angle Strain (Baeyer Strain): Compression of the ideal sp³ tetrahedral bond angle (109.5°) to approximately 90°.

  • Torsional Strain (Pitzer Strain): Eclipsing interactions of adjacent C-H bonds.

To minimize torsional strain, the cyclobutane ring adopts a dynamic, non-planar "puckered" or "butterfly" conformation. While the molecule is thermodynamically unstable relative to its acyclic isomers (meaning the hypothetical ring-opening reaction is highly exothermic), it is kinetically locked at room temperature. The activation energy ( Ea​ ) required for homolytic or heterolytic C-C bond cleavage vastly exceeds the available ambient thermal energy ( RT≈0.59 kcal/mol at 298.15 K). Furthermore, the methylene bridge (-CH₂-) electronically isolates the cyclobutane ring from the amine, preventing any resonance-assisted ring-opening mechanisms.

The 4-Fluoroaniline Moiety: Electronic Modulation

The substitution of hydrogen for fluorine at the para-position of the aromatic ring profoundly alters the molecule's oxidative stability. Fluorine is the most electronegative element (Pauling scale 3.98) and possesses a van der Waals radius of 1.47 Å, allowing it to mimic hydrogen sterically while drastically changing the electronic distribution [2].

In this scaffold, fluorine exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond framework, which dominates over its weak resonance-donating effect (+R). This net withdrawal pulls electron density away from the secondary amine nitrogen. By lowering the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), the para-fluorine significantly increases the oxidation potential of the amine, rendering the molecule highly resistant to autoxidation under ambient atmospheric conditions [3].

The Secondary Amine Linkage

Secondary amines are typically susceptible to N-oxidation or protonation. However, the conjugation of the nitrogen lone pair with the electron-deficient fluorophenyl ring delocalizes this charge. Consequently, the basicity ( pKa​ ) of the amine is suppressed compared to aliphatic amines, enhancing its thermodynamic stability in neutral aqueous environments and preventing spontaneous degradation via ambient moisture or mild atmospheric acids.

Thermodynamic & Physicochemical Data Summary

The theoretical and empirically derived physical properties of the molecule dictate its handling requirements.

Table 1: Physicochemical and Thermodynamic Parameters at 298.15 K

ParameterValue / CharacteristicMechanistic Rationale
Ring Strain Energy ~26.5 kcal/molInherent to the cyclobutane geometry [1].
Thermal Energy ( RT ) 0.59 kcal/molInsufficient to overcome the >60 kcal/mol barrier for spontaneous C-C bond cleavage.
Amine pKa​ (Est.) 3.5 – 4.5Suppressed basicity due to the electron-withdrawing para-fluorophenyl group [2].
Oxidation Potential High (Stable)Lowered HOMO energy prevents spontaneous ambient N-oxidation[3].
Resting Conformation Puckered (Butterfly)Minimizes torsional strain of the cyclobutane ring.

Visualizing the Thermodynamic Landscape

To conceptualize why a highly strained molecule remains perfectly stable on a laboratory benchtop, we must map the kinetic barriers against the thermodynamic endpoints.

G A Cyclobutylmethyl-(4-fluoro-phenyl)-amine (Native State at 298.15 K) B Kinetic Barrier (Ring Opening) A->B Thermal Energy (RT) C Kinetic Barrier (N-Oxidation) A->C Ambient O2 / Light D Acyclic Degradants (Thermodynamically Favored) B->D Requires > 60 kcal/mol F Stable at Room Temp (ΔG_activation >> RT) B->F Insufficient Energy E N-Oxide / Nitrone (Oxidative Degradants) C->E Suppressed by p-Fluorine C->F High Oxidation Potential

Energy landscape showing kinetic barriers preventing thermodynamic degradation at 298.15 K.

Experimental Validation: Self-Validating Protocols

As a Senior Application Scientist, I do not rely solely on theoretical calculations. To prove the thermodynamic stability of this specific API scaffold, we must employ analytical techniques that measure degradation at the micro-thermodynamic level without forcing the system into artificial, high-temperature Arrhenius models (which can trigger degradation pathways that do not exist at room temperature).

Protocol 1: Isothermal Microcalorimetry (IMC) for Absolute Thermodynamic Stability

Causality: IMC measures heat flow ( dQ/dt ) at the microwatt ( μW ) level. Any spontaneous degradation (e.g., ring opening or oxidation) is inherently exothermic or endothermic. By holding the sample strictly at 298.15 K, we observe the true thermodynamic resting state. If the heat flow matches the inert reference, the molecule is absolutely stable.

Step-by-Step Methodology:

  • Calibration: Calibrate the Isothermal Microcalorimeter (e.g., TA Instruments TAM IV) using electrical substitution heating to establish a baseline drift of <0.1μW .

  • Sample Preparation: Accurately weigh 50.0 mg of highly purified Cyclobutylmethyl-(4-fluoro-phenyl)-amine into a 4 mL glass ampoule. Seal under ambient atmospheric conditions (to allow potential oxidation).

  • Reference Cell: Prepare a reference ampoule containing an equivalent heat capacity of inert α -alumina powder.

  • Equilibration: Lower the ampoules into the measurement position. Allow 24 hours for thermal equilibration to exactly 298.15 K.

  • Data Acquisition: Record the heat flow continuously for 7 to 14 days.

  • Orthogonal Validation (Self-Validation Step): At the end of the 14-day period, extract the sample, dissolve in HPLC-grade acetonitrile, and analyze via UPLC-MS/MS. Compare the chromatogram against a T=0 frozen control sample to ensure zero trace degradants correlate with a flat IMC baseline.

G S1 Step 1: Sample Prep 50mg in Glass Ampoule S2 Step 2: Thermal Equilibration 298.15 K for 24h S1->S2 S3 Step 3: Heat Flow Measurement dQ/dt monitoring for 14 days S2->S3 S4 Step 4: Orthogonal Validation UPLC-MS/MS Analysis S3->S4 S5 Step 5: Kinetic Modeling Confirm Zero Degradation S4->S5

Workflow for Isothermal Microcalorimetry (IMC) stability validation.

Protocol 2: Forced Oxidative Susceptibility (AIBN/O₂)

Causality: To prove that the para-fluorine actively protects the secondary amine from autoxidation, we must subject the molecule to a controlled radical environment at room temperature. Using Azobisisobutyronitrile (AIBN) as a radical initiator under an oxygen atmosphere isolates the oxidative vulnerability from thermal degradation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in anhydrous acetonitrile to a concentration of 10 mM.

  • Initiation: Add 1 mol% AIBN to the solution.

  • Exposure: Purge the reaction vial with 1 atm of O2​ gas. Place the vial in a photochemical reactor equipped with a cooling jacket to maintain a strict 298.15 K (25°C) temperature. Irradiate with UV light (365 nm) to cleave the AIBN and generate initiating radicals.

  • Kinetic Sampling: Withdraw 50 μL aliquots at T=0,2,4,8,and 24 hours. Immediately quench the aliquots into 950 μL of cold (-20°C) methanol containing an internal standard (e.g., structurally similar deuterated analog).

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Plot the natural log of the remaining concentration ( ln[C] ) versus time to determine the pseudo-first-order degradation rate constant ( kobs​ ).

  • Control Comparison: Run an identical protocol using Cyclobutylmethyl-phenyl-amine (the unfluorinated analog). The kobs​ of the fluorinated compound will be significantly lower, empirically proving the protective thermodynamic effect of the para-fluorine substitution.

Conclusion

Cyclobutylmethyl-(4-fluoro-phenyl)-amine is a prime example of how structural tension and electronic modulation can coexist harmoniously at room temperature. Despite the ~26.5 kcal/mol of strain energy trapped within the cyclobutane ring, the molecule is kinetically inert at 298.15 K due to insurmountable activation energy barriers. Furthermore, the strategic placement of a para-fluorine atom on the aniline moiety suppresses the basicity and elevates the oxidation potential of the secondary amine, shielding the molecule from ambient atmospheric degradation. When evaluated through rigorous, self-validating protocols like Isothermal Microcalorimetry, the compound demonstrates an exceptionally stable thermodynamic resting state suitable for advanced pharmaceutical development.

References

  • Density Functional Theory Calculations of the Effect of Fluorine Substitution on the Cyclobutylcarbinyl to 4-Pentenyl Radical Rearrangement The Journal of Organic Chemistry - ACS Publications[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry - ACS Publications[Link]

  • Fluorine in medicinal chemistry ChemBioChem - PubMed (NIH)[Link]

Methodological & Application

Application Note: Cyclobutylmethyl-(4-fluoro-phenyl)-amine as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the resulting active pharmaceutical ingredient (API). Cyclobutylmethyl-(4-fluoro-phenyl)-amine represents a highly privileged, dual-functional scaffold. By combining a metabolically robust fluorinated aryl ring with the unique steric and lipophilic properties of a cyclobutylmethyl group, this secondary amine serves as an ideal precursor for synthesizing target-specific peptidomimetics, kinase inhibitors, and GPCR modulators.

This application note provides an in-depth mechanistic rationale for the use of this compound and outlines self-validating, field-proven protocols for its functionalization.

Structural Rationale & Physicochemical Profiling

The architectural design of Cyclobutylmethyl-(4-fluoro-phenyl)-amine leverages three critical medicinal chemistry principles:

  • The 4-Fluoroaniline Motif (Metabolic Shielding): Unsubstituted anilines are highly susceptible to cytochrome P450-mediated para-hydroxylation, leading to rapid clearance and potential toxicity via quinoneimine intermediates. The high bond dissociation energy of the C-F bond (~109 kcal/mol) effectively blocks this metabolic soft spot 1. Furthermore, fluorine's strong inductive (-I) effect lowers the pKa of the amine, reducing basicity to improve passive membrane permeability and oral bioavailability [[2]]().

  • The Cyclobutylmethyl Group (Conformational Restriction): Unlike linear alkyl chains that suffer from entropic penalties upon target binding, the cyclobutane ring restricts conformational flexibility. It is exceptionally effective at filling shallow hydrophobic pockets, a strategy successfully employed in the discovery of clinical candidates like the HCV protease inhibitor SCH 503034 3.

  • The Secondary Amine Handle: As a secondary amine, the molecule is primed for divergent synthesis, primarily via amidation or transition-metal-catalyzed cross-coupling.

Quantitative Data Summary
PropertyValue / EstimateMedicinal Chemistry Rationale
Molecular Weight 179.23 g/mol Low MW allows for extensive downstream elaboration (Lead-like).
LogP (estimated) ~3.1Optimal lipophilicity for cell membrane permeability without excessive non-specific binding.
pKa (conjugate acid) ~4.5 - 5.0Less basic than standard aliphatic amines; prevents lysosomal trapping 2.
Topological Polar Surface Area 12.0 ŲExcellent passive permeability; high potential for Central Nervous System (CNS) penetration.

Mechanistic Pathway & Synthetic Divergence

G cluster_0 Medicinal Chemistry Rationale cluster_1 Synthetic Trajectories BB Cyclobutylmethyl- (4-fluoro-phenyl)-amine F_group 4-Fluoro Motif Blocks CYP450 Oxidation BB->F_group CB_group Cyclobutylmethyl Hydrophobic Pocket Filling BB->CB_group Amidation Amidation (Peptidomimetics) BB->Amidation Coupling Buchwald-Hartwig (Tertiary Amines) BB->Coupling

Fig 1: Structural rationale and synthetic divergence of the building block.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific In-Process Controls (IPCs) to establish causality between the chemical inputs and the mechanistic outputs.

Protocol A: Sterically Hindered Amidation (Library Synthesis)

Causality & Rationale: The secondary amine is sterically hindered by the adjacent cyclobutylmethyl group. Standard coupling reagents (e.g., EDC/HOBt) often stall at the intermediate stage. We utilize HATU, which generates a highly reactive 7-aza-benzotriazole (HOAt) active ester, overcoming the steric clash to drive the reaction to completion.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.60 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add Cyclobutylmethyl-(4-fluoro-phenyl)-amine (1.0 equiv, 0.50 mmol) dropwise. Stir the reaction mixture at 40 °C.

  • Self-Validation & IPC (t = 2 hours):

    • Action: Withdraw a 10 µL aliquot and quench into 990 µL of Methanol. Analyze via LC-MS.

    • Validation Logic: If the coupling is failing due to steric hindrance, the LC-MS will show the formation of a methyl ester (from the methanol quench of the unreacted HOAt ester). If successful, the chromatogram will show >95% conversion to the desired amide API with no methyl ester present.

  • Workup: Dilute with Ethyl Acetate (20 mL), wash sequentially with 1M HCl (2x), saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling (Tertiary Amine Formation)

Causality & Rationale: Coupling a secondary alkyl-aryl amine to an aryl halide is notoriously difficult. If the reductive elimination step is too slow, the intermediate palladium complex undergoes β-hydride elimination, yielding unwanted imines. We utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination and suppresses side reactions.

Step-by-Step Methodology:

  • Catalyst Complexation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd2(dba)3 (2.5 mol%), RuPhos (5.0 mol%), and Sodium tert-butoxide (1.5 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv, 1.0 mmol), Cyclobutylmethyl-(4-fluoro-phenyl)-amine (1.2 equiv, 1.2 mmol), and an internal standard (Biphenyl, 0.5 equiv) in anhydrous Toluene (10 mL).

  • Execution: Seal the flask, remove it from the glovebox, and heat to 85 °C for 12 hours under vigorous stirring.

  • Self-Validation & IPC (t = 4 hours):

    • Action: Withdraw a 50 µL aliquot under positive N2 pressure, dilute with EtOAc, filter through a short Celite pad, and analyze via GC-MS.

    • Validation Logic: Compare the ratio of the product peak to the Biphenyl internal standard. If the starting aryl bromide is consumed but the product peak is low, β-hydride elimination is occurring (look for the imine mass). If both starting materials remain unchanged, the palladium catalyst has precipitated (catalyst deactivation). Adjust ligand loading accordingly.

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Full article: The role of fluorine in medicinal chemistry . tandfonline.com. 4

  • Fluorine in medicinal chemistry - PubMed . nih.gov. 5

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications . acs.org. 2

  • Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3 - ACS Publications . acs.org. 3

  • Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed . nih.gov. 6

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters . acs.org.1

Sources

Application Note: Advanced Crystallization and Isolation Strategies for Cyclobutylmethyl-(4-fluoro-phenyl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cyclobutylmethyl-(4-fluoro-phenyl)-amine is a highly lipophilic secondary amine frequently utilized as a critical building block in the synthesis of complex pharmaceutical agents, including targeted protease inhibitors and epigenetic modulators 1. Due to the high conformational flexibility of the cyclobutylmethyl group and the electron-withdrawing nature of the para-fluoro substituent, the free base typically presents as a viscous oil or low-melting solid at ambient temperatures.

Direct crystallization of the free base is thermodynamically unfavorable because the low lattice energy cannot overcome the entropy of the liquid state. Therefore, isolation necessitates reactive crystallization —specifically, the formation of a crystalline salt (e.g., hydrochloride) 2. Salt formation increases the ionic interactions within the crystal lattice, significantly elevating the melting point and facilitating controlled primary and secondary nucleation 3.

Physicochemical Profiling

Before initiating crystallization, it is crucial to understand the physicochemical parameters driving the phase behavior. The presence of the fluorine atom decreases the basicity of the aniline nitrogen via inductive effects, necessitating a strong acid for quantitative protonation.

Table 1: Physicochemical Properties & Crystallization Parameters

ParameterValue / CharacteristicImpact on Crystallization Strategy
Molecular Formula C11H14FNDictates solvent compatibility; moderate polarity needed.
Molecular Weight 179.23 g/mol Determines stoichiometric acid equivalents for salt formation.
Estimated pKa ~3.5 - 4.5 (Conjugate Acid)Requires strong acid (e.g., HCl, pTsOH) to form a stable lattice.
LogP (Free Base) ~3.2High lipophilicity; free base is highly soluble in organic solvents.
Target Solid State Hydrochloride SaltMaximizes lattice energy for efficient nucleation and growth.

Workflow & Logical Relationships

G N1 Crude Free Base (Oily/Low-Melting) N2 Salt Formation (e.g., HCl in EtOAc) N1->N2 Add Acid N3 Supersaturation (Cooling/Antisolvent) N2->N3 Dissolution & Tuning N4 Nucleation & Growth (Seeding Optional) N3->N4 Controlled Cooling N5 Oiling Out (LLPS) N3->N5 Rapid Crash Out N6 Isolation & Drying (>99% Purity) N4->N6 Filtration N5->N3 Re-heat & Adjust Solvent

Workflow for the reactive crystallization and isolation of the target amine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reactive Crystallization of the Hydrochloride Salt

Causality: Ethyl acetate (EtOAc) is selected as the primary solvent because it readily dissolves the lipophilic free base but acts as a poor solvent for the highly polar hydrochloride salt. This differential solubility drives supersaturation immediately upon salt formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (approx. 55.8 mmol) of crude Cyclobutylmethyl-(4-fluoro-phenyl)-amine free base in 50 mL of anhydrous EtOAc in a 250 mL jacketed reactor.

    • Validation Check: The solution must be completely clear. If particulate matter is present, perform a polish filtration through a 0.45 µm PTFE filter to prevent heterogeneous impurity inclusion.

  • Acid Addition: Cool the solution to 5°C to manage the exothermic neutralization reaction. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) dropwise over 30 minutes under continuous stirring (250 rpm).

    • Validation Check: Spot the solution on wet pH indicator paper; a pH of 1-2 confirms complete protonation of the weakly basic secondary amine.

  • Nucleation Induction: A white precipitate should begin to form. If supersaturation is achieved without nucleation, induce secondary nucleation by scratching the inner glass surface or adding 10 mg of pure seed crystals 4.

  • Aging and Growth: Heat the suspension to 60°C to dissolve fine, imperfect crystals (Ostwald ripening), then apply a controlled cooling ramp of 0.5°C/min down to 0°C. This slow cooling favors the growth of large, high-purity crystals over rapid, impurity-trapping crash-out 5.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold EtOAc to displace residual mother liquor.

    • Validation Check: The filtrate should run clear. A yellow-tinted filtrate indicates successful partitioning of organic impurities away from the crystal lattice.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Antisolvent Recrystallization for High-Purity Demands

If the initial purity is <98%, a secondary recrystallization is required. Causality: Using a binary solvent system (Ethanol/Heptane) allows precise control over the solubility curve. Ethanol acts as the good solvent, breaking down the crystal lattice, while heptane acts as the antisolvent to precisely tune the metastable zone width.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude hydrochloride salt in minimal hot ethanol (approx. 3 mL/g) at 70°C until complete dissolution.

  • Antisolvent Titration: Slowly add hot heptane dropwise until the solution reaches the cloud point (the metastable zone limit).

    • Validation Check: The solution will exhibit a faint, persistent opalescence. If it oils out (forms liquid droplets), the antisolvent was added too rapidly. Re-add a few drops of ethanol to restore a clear solution 4.

  • Crystallization: Remove from heat and allow natural cooling to ambient temperature, followed by 1 hour in an ice bath.

  • Filtration: Filter, wash with cold heptane, and dry under vacuum.

Troubleshooting & Optimization

Table 2: Common Crystallization Challenges and Interventions

ObservationMechanistic CauseCorrective Action
Oiling Out (Liquid-Liquid Phase Separation) High supersaturation forces the solute to separate as a solute-rich liquid phase rather than a solid lattice [[3]]().Re-heat to form a single phase. Adjust the solvent composition (increase 'good' solvent) or lower the cooling rate.
Gel Formation Rapid, uncontrolled primary nucleation creating a network of fine, needle-like crystals that trap solvent.Re-dissolve. Introduce seed crystals at a lower supersaturation level to promote controlled secondary nucleation [[6]]().
Low Yield High solubility of the salt in the chosen solvent system at the isolation temperature.Increase the proportion of antisolvent or lower the final cooling temperature. Verify complete salt formation via pH.

References

  • Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro). NIH PMC. 1

  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals. 2

  • Pharmaceutical Crystallization in drug development. Syrris. 3

  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem. 4

  • Crystallization: Its Mechanisms and Pharmaceutical Applications. IntechOpen. 5

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. NIH PMC. 6

Sources

Application Note: Solubilization Protocols for Cyclobutylmethyl-(4-fluoro-phenyl)-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

Cyclobutylmethyl-(4-fluoro-phenyl)-amine (CAS: 356539-70-3), also known as N-(cyclobutylmethyl)-4-fluoroaniline, is a highly lipophilic secondary amine frequently utilized as a building block in medicinal chemistry and a synthetic intermediate in drug discovery.

To effectively utilize this compound in both biological assays and chemical synthesis, researchers must overcome its inherent aqueous insolubility. The molecule's physicochemical behavior is driven by two key structural features:

  • High Lipophilicity: The combination of a cyclobutylmethyl aliphatic moiety and a fluorinated aromatic ring significantly increases the compound's partition coefficient (LogP), rendering it virtually insoluble in purely aqueous media at neutral pH[1].

  • Attenuated Basicity: While aliphatic amines typically have a pKa around 9–10, the nitrogen lone pair in this compound is conjugated with the aromatic ring. Furthermore, the para-fluoro substituent acts as an inductive electron-withdrawing group, further reducing the electron density on the nitrogen. This lowers the pKa to approximately 4.5–5.0[2]. Consequently, the molecule remains unprotonated (and thus uncharged/hydrophobic) at physiological pH (7.4), mandating the use of organic solvents for stock solution preparation[3].

Solvent Selection Matrix

Selecting the appropriate organic solvent is dictated by the downstream application. The table below summarizes the optimal organic solvents for this compound, balancing solvation power with application compatibility according to green chemistry and pharmaceutical guidelines[4].

SolventDielectric Constant (ε)Predicted SolubilityPrimary Application ContextMechanistic Rationale for Solubilization
DMSO (Dimethyl Sulfoxide)46.7> 50 mMIn vitro assays, HTS screeningHigh polarity and amphiphilic nature disrupt intermolecular stacking; universal solvent for bioassays.
DMF (Dimethylformamide)36.7> 50 mMPeptide coupling, polar synthesisStrong dipole-dipole interactions; excellent for stabilizing the secondary amine during SN2/SNAr reactions.
Ethanol (Absolute)24.510 - 20 mMIn vivo formulations, mild assaysHydrogen bond acceptor/donor capabilities interact favorably with the amine; lower toxicity profile.
DCM (Dichloromethane)9.1> 1.0 MChemical synthesis, extractionsStrong dispersion forces perfectly match the lipophilic cyclobutane and fluorophenyl groups; highly volatile for easy removal.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO (For In Vitro Assays)

This protocol is designed to create a self-validating, stable stock solution for biological screening, ensuring no precipitation occurs upon aqueous dilution.

Materials:

  • Cyclobutylmethyl-(4-fluoro-phenyl)-amine (High purity, >95%)

  • Anhydrous DMSO (Water content <0.005%)

  • Argon or Nitrogen gas

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Equilibration: Allow the compound vial to equilibrate to room temperature (20–25°C) in a desiccator before opening. Causality: Prevents atmospheric moisture condensation on the lipophilic compound, which could introduce water and prematurely crash the compound out of the organic solution.

  • Weighing: Accurately weigh 1.79 mg of the compound (MW ≈ 179.23 g/mol ) into a sterile, static-free amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the solution for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes. Causality: Mild thermal and mechanical energy overcomes the lattice energy of the solid without degrading the fluorinated aromatic system.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-labeled, sterile amber vial. Causality: PTFE is highly resistant to DMSO and ensures the removal of any undissolved micro-particulates that could cause false positives in optical bioassays.

  • Storage: Purge the headspace of the vial with Argon gas, seal tightly, and store at -20°C. Causality: The secondary amine is susceptible to slow N-oxidation; displacing oxygen with a heavy inert gas (Argon) prevents degradation during long-term storage.

Protocol B: Solubilization for Chemical Synthesis (DCM / Ethyl Acetate)

For use as a synthetic intermediate (e.g., reductive amination, cross-coupling).

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Nitrogen.

  • Dissolution: Add the required mass of Cyclobutylmethyl-(4-fluoro-phenyl)-amine. For a standard 0.5 M reaction concentration, add anhydrous Dichloromethane (DCM).

  • Stirring: Stir magnetically at 400 RPM. The compound will dissolve almost instantaneously due to the matched dielectric constants and favorable dispersion forces between the halogenated solvent and the fluorinated/aliphatic regions of the molecule.

  • Verification: Ensure the solution is completely clear. If the compound was supplied as a hydrochloride salt (which is poorly soluble in DCM), add 1.2 equivalents of a mild organic base (e.g., Triethylamine or DIPEA) to liberate the free base, which will immediately solubilize into the DCM layer.

Solubilization & Quality Control Workflow

The following decision tree dictates the handling and solubilization pathway based on the intended use case.

G Start Cyclobutylmethyl-(4-fluoro-phenyl)-amine Solubilization Workflow Decision Determine Downstream Application Start->Decision BioAssay In Vitro / Bioassays Decision->BioAssay Synthesis Chemical Synthesis Decision->Synthesis DMSO Protocol A: Dissolve in Anhydrous DMSO (10-50 mM Stock) BioAssay->DMSO DCM Protocol B: Dissolve in DCM/EtOAc (0.1-1.0 M Solution) Synthesis->DCM QC Quality Control (LC-MS / NMR Purity Check) DMSO->QC DCM->QC Store Aliquot & Store at -20°C (Argon Atmosphere) QC->Store

Caption: Workflow for solubilizing Cyclobutylmethyl-(4-fluoro-phenyl)-amine based on application.

Quality Control & Troubleshooting

To ensure the trustworthiness of the experimental setup, validate the solubilized compound using the following parameters:

  • Precipitation upon Aqueous Dilution: When diluting the DMSO stock into aqueous assay buffers (e.g., PBS), ensure the final DMSO concentration does not exceed 1% v/v. If cloudiness (precipitation) occurs, the lipophilic compound has crashed out. Solution: Pre-dilute the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., BSA) before introducing it to the aqueous buffer to maintain solubility[3].

  • Oxidative Degradation: Secondary anilines can oxidize to form deeply colored (pink/brown) byproducts over time. If the DMSO or DCM solution changes color from clear/pale yellow to dark brown, discard the solution. Always store under Argon to prevent this.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Available at:[Link]

  • ACS Green Chemistry Institute. (2025). Solvent Selection Guide. American Chemical Society. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of Cyclobutylmethyl-(4-fluoro-phenyl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Cyclobutylmethyl-(4-fluoro-phenyl)-amine . Synthesizing secondary fluoroanilines—typically via the reductive amination of 4-fluoroaniline with cyclobutanecarbaldehyde—presents unique chromatographic challenges. The basicity of the secondary amine, combined with the electron-rich nature of the aniline core, makes this compound susceptible to column tailing, co-elution with primary amine precursors, and auto-oxidation.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity extracts.

PART 1: Core Experimental Methodologies

To achieve >98% purity, a dual-phase purification strategy is required. This self-validating system utilizes orthogonal separation techniques: first exploiting the compound's pKa via acid-base extraction, followed by polarity-based separation via deactivated silica gel chromatography.

Step-by-Step Protocol: Dual-Phase Purification

Phase 1: Liquid-Liquid Extraction (Removing Non-Basic Impurities) Causality: Acid-base extraction leverages the protonation of the amine lone pair. By dropping the pH, the target secondary amine becomes a water-soluble ammonium salt, allowing neutral organic impurities (like unreacted cyclobutanecarbaldehyde) to be washed away[1].

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer to a separatory funnel and extract with 3 x 30 mL of 1M HCl. Retain the aqueous layer (which now contains your protonated target compound) and discard the organic layer.

  • Basification: Cool the isolated aqueous layer in an ice bath. Carefully add 2M NaOH dropwise until the pH reaches 10, ensuring the complete deprotonation of the amine back to its free-base form.

  • Recovery: Extract the basified aqueous layer with 3 x 30 mL of Dichloromethane (DCM).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography (Separating Amine Homologs) Causality: Basic anilines interact strongly with acidic silanol (Si-OH) groups on standard silica gel, causing a continuous protonation-deprotonation cycle that smears the band. Adding Triethylamine (TEA) competitively binds these sites, deactivating the silica and allowing the amine to elute symmetrically[2].

  • Column Packing: Prepare a silica gel slurry (230-400 mesh) using Hexane containing 1% TEA (v/v)[3]. Pack the column using the wet slurry method, ensuring no air bubbles are trapped. Top with a protective layer of acid-washed sand.

  • Loading: Dissolve the concentrated amine extract in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexane:EtOAc (starting at 95:5, increasing to 80:20). Critical: Maintain the 1% TEA additive throughout the entire gradient[3].

  • Monitoring: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm)[2].

  • Isolation: Combine pure fractions and remove the solvent in vacuo. Immediately purge the receiving flask with Argon to prevent oxidation.

PART 2: Quantitative Data & System Parameters

To ensure reproducibility, the following quantitative parameters should be strictly adhered to. These parameters act as a self-validating checklist; deviation from these metrics indicates a flaw in the system setup.

System ParameterTarget Value / ReagentMechanistic Rationale
Mobile Phase Gradient Hexane : EtOAc (95:5 to 80:20)Gradually increases polarity to separate non-polar alkylating agents before the amine elutes.
Silica Deactivator 0.5% - 1.0% Triethylamine (TEA)Competitively binds acidic silanol groups to prevent secondary amine tailing[3].
TLC Visualization UV (254 nm) & Ninhydrin StainThe 4-fluorophenyl ring is highly UV active; Ninhydrin selectively stains the secondary amine[2].
Scavenger Resin Polymer-supported benzaldehydeSelectively forms imines with primary amines (unreacted 4-fluoroaniline) for easy filtration[4].
Storage Conditions -20°C under Argon/NitrogenPrevents auto-oxidation of the aniline core into colored quinone-imine derivatives[3].

PART 3: Visualizing the Self-Validating Systems

The following diagrams map the logical flow of the purification process and the troubleshooting pathways.

Workflow Input Crude Extract (Primary & Secondary Amines) AcidBase Acid-Base Extraction (pH Gradient) Input->AcidBase OrgPhase Organic Phase (Neutral Impurities) AcidBase->OrgPhase Discard AqPhase Aqueous Phase (Protonated Amines) AcidBase->AqPhase 1M HCl Basify Basification (pH 10) & DCM Extraction AqPhase->Basify Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) Basify->Chromatography Decision TLC Purity Check (UV 254 nm) Chromatography->Decision Pure Pure Cyclobutylmethyl- (4-fluoro-phenyl)-amine Decision->Pure >98% Purity Scavenger Scavenger Resin (Remove Primary Amine) Decision->Scavenger Co-eluting Primary Amine Scavenger->Chromatography Re-purify

Caption: Experimental workflow for the isolation and purification of the target secondary amine.

Troubleshooting Symptom Symptom: Extract turns yellow/brown overnight Mechanism Mechanism: Auto-oxidation of fluoroaniline moiety Symptom->Mechanism Validation Self-Validating Check: Does color change occur under Argon? Mechanism->Validation Action1 Action: Purge with Argon, Store at -20°C in dark Validation->Action1 Yes (Oxygen exposure) Action2 Action: Check for acidic residues catalyzing degradation Validation->Action2 No (Chemical degradation) Result Colorless, Stable Secondary Amine Action1->Result Action2->Result

Caption: Troubleshooting logic tree for identifying and resolving auto-oxidation degradation pathways.

PART 4: Troubleshooting Guide & FAQs

Q1: Why does my Cyclobutylmethyl-(4-fluoro-phenyl)-amine streak across the TLC plate and tail severely during column chromatography? A: This is a classic symptom of stationary phase incompatibility. The basic nitrogen of the secondary aniline interacts with the acidic silanol groups on the surface of the silica gel. This creates a continuous protonation-deprotonation equilibrium during elution, leading to band broadening and streaking. Solution: You must chemically deactivate the silica. Add 0.5% to 1% (v/v) Triethylamine (TEA) to your mobile phase[3]. TEA acts as a sacrificial base, competitively binding to the silanol sites and allowing your target secondary amine to elute in a tight, symmetrical band.

Q2: I have a co-eluting impurity that has an identical Rf value to my product. NMR suggests it is unreacted 4-fluoroaniline. How can I separate them? A: Primary and secondary anilines often have nearly identical polarities, making standard normal-phase chromatography ineffective. Solution: Utilize a covalent scavenger approach. Add a solid-supported scavenger (such as a polymer-bound benzaldehyde resin) to your crude mixture in a compatible solvent[4]. The aldehyde resin will selectively undergo Schiff base formation (imine condensation) with the unreacted primary amine (4-fluoroaniline). Because the secondary amine (Cyclobutylmethyl-(4-fluoro-phenyl)-amine) lacks the two protons necessary to form a stable imine, it remains unreacted in solution. Simply filter off the resin to yield the enriched secondary amine[4].

Q3: My purified extract is initially a pale oil, but it turns into a dark brown residue after sitting on the bench overnight. What is the mechanism of this degradation? A: A yellow or brown coloration is a definitive sign of auto-oxidation[3]. Despite the electron-withdrawing nature of the para-fluoro group, the aniline core remains electron-rich and highly susceptible to oxidation by atmospheric oxygen and ambient light. This process generates highly conjugated, colored quinone-imine derivatives. Solution: This requires a self-validating storage protocol. Immediately upon removing the solvent via rotary evaporation, purge the flask with an inert gas (Argon or Nitrogen). Transfer the compound to an amber vial to block UV light, blanket it with Argon, and store it at -20°C[3]. If the compound remains colorless under these conditions, your inert atmosphere technique is successfully validated.

Q4: Can I use standard reverse-phase HPLC for final polishing of this compound? A: Yes, but with a critical caveat regarding the aqueous mobile phase. Because the compound is a secondary amine, running it through a standard Water/Acetonitrile gradient will result in severe peak tailing and poor resolution. You must use a buffered aqueous phase (e.g., 10 mM Ammonium Bicarbonate at pH 9.0) or add a modifier like 0.1% Trifluoroacetic acid (TFA) to ensure the amine is fully ionized and elutes cleanly.

References

  • BenchChem Technical Support Team. "Technical Support Center: Purification of 3-Chloro-4-fluoroaniline via Silica Gel Column Chromatography." BenchChem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Overcoming Challenges in Secondary Amine Purification." BenchChem. 1

  • BenchChem Technical Support Team. "Technical Support Center: Purification of 2-Bromo-6-fluoroaniline by Column Chromatography." BenchChem. 3

  • European Patent Office. "Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds." EP08184. 4

Sources

Technical Support Center: Scale-Up Synthesis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine .

The preferred industrial route for this secondary amine is the reductive amination of 4-fluoroaniline with cyclobutanecarbaldehyde. While direct alkylation using cyclobutylmethyl halides often leads to uncontrollable over-alkylation, reductive amination leverages steric and electronic kinetics to isolate the secondary amine. However, scaling this process introduces critical challenges regarding genotoxic impurity control, thermal management, and reaction monitoring.

Part 1: Process Workflow & Impurity Mapping

Understanding the mechanistic pathway is the first step in troubleshooting. The reaction proceeds via an indirect or direct imine formation, followed by hydride reduction. Impurities typically arise from incomplete conversions, competing side reactions, or poor stoichiometric control[1].

G A 4-Fluoroaniline (Genotoxic Alert) C Imine Intermediate (ReactIR 1650 cm⁻¹) A->C + B, -H₂O B Cyclobutanecarbaldehyde F Cyclobutylmethanol (Aldehyde Reduction) B->F Premature Reduction D Cyclobutylmethyl- (4-fluoro-phenyl)-amine C->D NaBH(OAc)₃ Reduction E Bis-alkylated Impurity (Over-alkylation) D->E Excess B + Reducing Agent

Reaction pathway and impurity formation in the reductive amination of 4-fluoroaniline.

Part 2: Troubleshooting Guides & FAQs

Q1: We are detecting significant levels of the bis-alkylated tertiary amine (over-alkylation). How do we suppress this?

Causality: Secondary amines are inherently more nucleophilic than primary amines. If you are using a highly reactive reducing agent (like NaBH₄) or adding the reducing agent before the imine has fully formed, the aldehyde can be reduced to an alcohol, throwing off your stoichiometry, or the secondary amine can react with residual aldehyde to form a sterically hindered iminium ion, which is then reduced to the tertiary amine. Solution:

  • Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is exceptionally mild and selective. It rapidly reduces protonated imines (iminium ions) but reacts very slowly with aldehydes in aprotic solvents (e.g., THF or 1,2-dichloroethane)[1].

  • Implement a Stepwise (Indirect) Addition: Allow the 4-fluoroaniline and cyclobutanecarbaldehyde to stir for 1-2 hours to fully form the imine before introducing the reducing agent.

Q2: Our final API contains residual 4-fluoroaniline above 1.5 µ g/day . How do we purge this genotoxic impurity?

Causality: Under ICH M7 guidelines, aniline derivatives are flagged as potentially mutagenic (DNA-reactive) and are subject to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term exposure[2],[3]. 4-Fluoroaniline can persist if the aldehyde is prematurely reduced or if the imine hydrolyzes during aqueous workup. Solution:

  • Stoichiometric Offset: Push the cyclobutanecarbaldehyde charge to 1.05 equivalents to ensure complete consumption of the aniline.

  • Chemical Scavenging: During the organic workup, wash the organic phase with an aqueous sodium bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the excess aldehyde, removing it from the organic phase.

  • Acidic Purge: Because the target secondary amine is slightly more lipophilic than the primary aniline, a tightly controlled pH extraction (pH ~ 3.5 - 4.0) can selectively partition the unreacted primary aniline into the aqueous waste while keeping the secondary amine in the organic phase.

Q3: Batch times are inconsistent, and sometimes the reaction stalls. How can we determine the exact endpoint?

Causality: Relying solely on offline HPLC sampling introduces delays and risks imine hydrolysis during sample prep, leading to false readings of unreacted starting materials. Solution: Implement Process Analytical Technology (PAT). Use in-situ FTIR (e.g., ReactIR) to monitor the reaction in real-time. The imine intermediate exhibits a distinct, strong absorption peak at approximately 1650 cm⁻¹[4]. You can dynamically control the process by waiting for the 1650 cm⁻¹ peak to plateau (indicating complete imine formation) before initiating the reduction phase.

Troubleshooting Start Impurity Detected in HPLC Q1 Is it 4-Fluoroaniline (>1.5 µg/day)? Start->Q1 A1 Push Aldehyde to 1.05 eq & Bisulfite Wash Q1->A1 Yes Q2 Is it Bis-alkylated Tertiary Amine? Q1->Q2 No A2 Switch to NaBH(OAc)₃ & Stepwise Addition Q2->A2 Yes Q3 Is it Unreacted Imine? Q2->Q3 No A3 Monitor via ReactIR Extend Reduction Time Q3->A3 Yes

Diagnostic logic tree for identifying and resolving common scale-up impurities.

Part 3: Self-Validating Standard Operating Protocol (SOP)

This protocol integrates in-process controls (IPCs) to create a self-validating workflow, ensuring that each step confirms its own success before proceeding.

Step 1: Imine Formation

  • Charge a dry, nitrogen-purged reactor with 1,2-dichloroethane (DCE) (10 volumes).

  • Add 4-fluoroaniline (1.0 eq, 1.0 wt).

  • Add cyclobutanecarbaldehyde (1.05 eq) while maintaining the temperature at 20°C.

  • Add glacial acetic acid (1.2 eq) to catalyze imine formation and act as a proton source[5].

  • Validation Check: Monitor via ReactIR. Wait until the imine peak at 1650 cm⁻¹ reaches a stable maximum (typically 1-2 hours)[4]. Do not proceed until this plateau is confirmed.

Step 2: Selective Reduction

  • Cool the reactor to 0°C to 5°C. Causality: The reduction is exothermic. Lower temperatures prevent thermal runaway and suppress the reduction of the excess aldehyde.

  • Add NaBH(OAc)₃ (1.4 eq) portion-wise over 1 hour, maintaining the internal temperature below 15°C[5].

  • Stir for an additional 2 hours at 15°C.

  • Validation Check: Monitor via ReactIR. The endpoint is reached when the imine peak at 1650 cm⁻¹ completely disappears. Offline HPLC should confirm < 0.1% imine.

Step 3: Quench and Genotox Purge

  • Slowly quench the reaction by adding 10% aqueous NaHCO₃ (5 volumes).

  • Validation Check: Gas evolution (CO₂) will occur. Wait until gas evolution completely ceases.

  • Separate the phases. Wash the organic layer with 10% aqueous NaHSO₃ (3 volumes) for 30 minutes to scavenge unreacted cyclobutanecarbaldehyde.

  • Wash the organic layer with water, dry over Na₂SO₄, and concentrate under vacuum to yield the crude Cyclobutylmethyl-(4-fluoro-phenyl)-amine.

Part 4: Quantitative Data & Impurity Limits

To ensure compliance with regulatory standards, all quantitative data regarding Critical Quality Attributes (CQAs) must be tracked against the following limits:

Impurity / AnalyteOrigin / MechanismRegulatory/Process LimitControl Strategy
4-Fluoroaniline Unreacted starting material< 1.5 µ g/day (ICH M7 TTC)[3]1.05 eq Aldehyde, pH-controlled extraction
Cyclobutanecarbaldehyde Unreacted starting material< 0.15% (ICH Q3A)NaHSO₃ (Bisulfite) aqueous wash
Imine Intermediate Incomplete reduction< 0.10% (In-process limit)ReactIR monitoring at 1650 cm⁻¹
Bis-alkylated Amine Over-alkylation< 0.50% (Process specific)Use NaBH(OAc)₃, stepwise addition
Cyclobutylmethanol Premature aldehyde reduction< 1.0% (Purged easily)Maintain T < 15°C during reduction

Part 5: References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH - [Link]

  • ReactIR™ - reductive amination scale-up - Mettler Toledo - [Link]

  • Reductive amination - Grokipedia - [Link]

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk - FDA - [Link]

Sources

Validation & Comparative

Cyclobutylmethyl-(4-fluoro-phenyl)-amine vs cyclopropylmethyl analogs in drug design

Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Selection of Cycloalkylmethyl Scaffolds: A Comparative Guide on Cyclobutylmethyl vs. Cyclopropylmethyl-(4-fluoro-phenyl)-amines

Introduction In small-molecule drug design, the optimization of secondary and tertiary amines is a critical phase for tuning pharmacokinetics (PK) and pharmacodynamics (PD). The N-(cycloalkylmethyl)-4-fluoroaniline pharmacophore represents a highly versatile building block. The 4-fluorophenyl moiety is strategically deployed to block cytochrome P450 (CYP450)-mediated para-hydroxylation, thereby enhancing the molecule's metabolic half-life. Meanwhile, the choice of the amine-capping group—specifically between cyclopropylmethyl (CPM) and cyclobutylmethyl (CBM)—profoundly dictates the molecule's stereoelectronic profile, basicity, and receptor pocket engagement.

This guide provides an objective, data-driven comparison of these two analogs, detailing their physicochemical divergence, structure-activity relationship (SAR) impacts, and the experimental protocols required to evaluate them.

Stereoelectronic and Physicochemical Divergence

Causality in structural design: The fundamental difference between CPM and CBM lies in their ring strain and orbital hybridization, which directly influences how the molecule behaves in a biological system.

  • Cyclopropylmethyl (CPM): The cyclopropane ring possesses high angle strain, resulting in "bent bonds" with significant p-character. This pseudo- π character allows the cyclopropane ring to hyperconjugate with the adjacent amine lone pair or stabilize transient carbocations[1]. Consequently, the CPM group is highly rigid and limits the conformational freedom of the N-C bond, locking the molecule into specific vectors favorable for targets like opioid receptors and glycine transporters.

  • Cyclobutylmethyl (CBM): In contrast, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain. It lacks the strong pseudo- π conjugation of CPM. The addition of a single methylene unit significantly increases the steric bulk and lipophilicity (LogP) of the CBM group. While this can drive the molecule deeper into hydrophobic pockets, it often results in steric clashes in highly constrained binding sites.

G Pharmacophore N-(Cycloalkylmethyl)-4-fluoroaniline F_Group 4-Fluoro Substitution Blocks CYP450 para-hydroxylation Pharmacophore->F_Group Amine Secondary Amine H-bond donor/acceptor Pharmacophore->Amine Cycloalkyl Cycloalkylmethyl Group Modulates LogP & Conformation Pharmacophore->Cycloalkyl CPM Cyclopropylmethyl (CPM) Rigid, pseudo-pi conjugation Cycloalkyl->CPM n=1 CBM Cyclobutylmethyl (CBM) Puckered, high steric bulk Cycloalkyl->CBM n=2

Caption: Structural deconstruction of the N-(cycloalkylmethyl)-4-fluoroaniline pharmacophore.

Pharmacodynamic Impact: Case Studies in SAR

The divergence in size and electronics between CPM and CBM translates directly to distinct pharmacological profiles across different drug classes.

  • Receptor Selectivity (Opioid & GPCR Targets): In the development of morphinan and fentanyl analogs, the CPM group is classically associated with driving κ / μ selectivity and conferring partial agonist or antagonist properties[2]. When the CPM group is replaced by a CBM group, the increased lipophilic surface area and altered trajectory of the puckered ring often shift the selectivity profile, typically enhancing μ -receptor selectivity over κ -receptors[2]. Furthermore, in core-ring expanded fentanyl analogs, variations in these alkyl groups dictate the functional antagonism against fentanyl-induced respiratory depression[3].

  • Potency and Metabolic Stability (Transporter Inhibitors): In the optimization of GlyT1 inhibitors, the steric constraints of the binding pocket are highly sensitive to the amine capping group. Experimental data demonstrates that CPM analogs retain high target potency while significantly improving microsomal stability compared to linear alkyl chains[4]. Conversely, the homologous CBM analogs often demonstrate a sharp loss in potency, indicating that the puckered cyclobutane ring creates unfavorable steric clashes within the GlyT1 binding site[4].

Quantitative Data Comparison

Property / MetricCyclopropylmethyl (CPM) AnalogsCyclobutylmethyl (CBM) AnalogsMechanistic Driver
Ring Conformation Planar, rigidPuckered (butterfly), flexibleRing strain and torsional relief
Electronic Profile Pseudo- π conjugation (bent bonds)Standard σ -aliphaticOrbital hybridization (p-character)[1]
Receptor Profile (Opioids) Retains κ / μ selectivity, partial agonismHigher μ selectivity over κ Altered vector projection in binding pocket[2]
Target Potency (GlyT1) High (retained potency)Low (loss of potency)Steric clashes of the larger cyclobutane ring[4]
Microsomal Stability High (improved over linear alkyls)Moderate to HighShielding of the amine lone pair[4]

Experimental Methodologies

To objectively compare these analogs, robust, self-validating experimental protocols must be employed. Below are the standardized workflows for synthesizing the target compounds and evaluating their in vitro metabolic stability.

Protocol A: Synthesis via Reductive Amination Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated iminium intermediate without reducing the starting aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Imine Formation: Dissolve 4-fluoroaniline (1.0 eq) and the respective aldehyde (cyclopropanecarboxaldehyde or cyclobutanecarboxaldehyde, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.5 eq) to lower the pH, facilitating the protonation of the intermediate hemiaminal to drive iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir the suspension under a nitrogen atmosphere for 12 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure N-(cycloalkylmethyl)-4-fluoroaniline.

Protocol B: In Vitro Microsomal Stability Assay Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. NADPH is an obligate cofactor for CYP450-mediated oxidation. Quenching the reaction with cold acetonitrile immediately denatures the enzymes, ensuring precise kinetic time-point measurements.

G Prep Prepare 1 µM Compound in Buffer AddHLM Add Human Liver Microsomes (HLM) Prep->AddHLM NADPH Initiate with NADPH (37°C) AddHLM->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability.

  • Preparation: Prepare a 1 µM solution of the synthesized CPM or CBM analog in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the log-linear depletion curve.

Conclusion

The selection between a cyclobutylmethyl and a cyclopropylmethyl group in the context of a 4-fluoro-phenyl amine scaffold is not merely a matter of increasing lipophilicity. The CPM group offers unique stereoelectronic rigidity and pseudo- π conjugation, making it ideal for maintaining potency and conferring specific antagonist/partial agonist profiles. Conversely, the CBM group introduces a puckered, bulkier conformation that can shift receptor selectivity but risks steric clashes in tightly constrained targets. Drug development professionals must weigh these geometric and electronic factors against the specific topological demands of their target binding site.

References

  • Source: nih.
  • Source: acs.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?
  • Source: nih.

Sources

Validation of LC-MS Methods for Cyclobutylmethyl-(4-fluoro-phenyl)-amine Detection: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Context of Use

Cyclobutylmethyl-(4-fluoro-phenyl)-amine is a lipophilic secondary amine, a structural motif frequently encountered in modern medicinal chemistry. In pharmacokinetic (PK) and toxicokinetic (TK) studies, accurately quantifying this analyte in complex biological matrices (e.g., human plasma) requires highly selective and sensitive analytical platforms.

As a Senior Application Scientist, I frequently navigate the challenge of balancing absolute sensitivity with analytical flexibility. A robust bioanalytical method must not only detect the analyte but also act as a self-validating system that proves its own reliability. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole (QQQ) versus Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) using a Quadrupole Time-of-Flight (Q-TOF). All methodologies and validation parameters discussed herein are grounded in the[1] and the harmonized [2].

Platform Comparison: LC-MS/MS vs. LC-HRMS

When developing an assay for cyclobutylmethyl-(4-fluoro-phenyl)-amine, the choice of mass spectrometry platform dictates the analytical strategy.

  • LC-MS/MS (Triple Quadrupole): Operating in Multiple Reaction Monitoring (MRM) mode, QQQ instruments filter the precursor ion, fragment it, and isolate a specific product ion. This double-mass-filtering provides unmatched signal-to-noise (S/N) ratios, making it the gold standard for routine, high-throughput targeted quantification[3].

  • LC-HRMS (Q-TOF/Orbitrap): Operating in full-scan or Parallel Reaction Monitoring (PRM) modes, HRMS captures all ions with exceptional mass accuracy (< 5 ppm). For our target analyte, HRMS allows for the simultaneous quantification of the parent drug and the retrospective identification of unknown metabolites (e.g., N-dealkylation products) without requiring prior compound tuning[4].

Quantitative Data Summary

Table 1: Performance Comparison of LC-MS Platforms for Cyclobutylmethyl-(4-fluoro-phenyl)-amine in Plasma

Performance MetricLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)Analytical Implication
Acquisition Mode MRM (Targeted)Full Scan / PRMQQQ requires prior tuning; HRMS enables post-acquisition data mining[5].
Sensitivity (LLOQ) 0.1 ng/mL0.5 ng/mLQQQ is superior for micro-dosing or late-phase elimination tracking[4].
Linear Dynamic Range 3.5 - 4 orders of magnitude2.5 - 3 orders of magnitudeQQQ reduces the need for sample dilution in high-dose TK studies.
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 5 ppmHRMS resolves isobaric matrix interferences that share nominal mass[3].
Matrix Effect Managed via chromatography & ISManaged via exact mass extractionHRMS narrow extraction windows (e.g., 5 mDa) computationally filter noise[4].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, a bioanalytical method must be mechanistically justified. Every step must be designed to prevent analyte loss, mitigate ion suppression, and validate the extraction efficiency.

Protocol 1: Sample Preparation (Mixed-Mode SPE)

Causality & Rationale: Cyclobutylmethyl-(4-fluoro-phenyl)-amine is highly lipophilic and basic. Simple protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the MS source. A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the secondary amine's positive charge at low pH, allowing aggressive washing of neutral lipids.

  • Spiking: Aliquot 50 µL of plasma. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -cyclobutylmethyl-(4-fluoro-phenyl)-amine). Why? The SIL-IS co-elutes with the analyte, perfectly mirroring and correcting for any extraction losses or matrix ionization effects.

  • Pre-treatment: Dilute the sample 1:1 with 2% phosphoric acid ( H3​PO4​ ). Why? This disrupts protein binding and ensures the amine is fully protonated.

  • Conditioning: Condition the MCX SPE plate with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the acidified sample onto the SPE plate.

  • Washing (Critical Step): Wash with 1 mL of 2% formic acid in water (removes aqueous soluble interferences), followed by 1 mL of 100% methanol. Why? The methanol removes neutral phospholipids while the basic analyte remains ionically bound to the cation-exchange sorbent.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Why? The high pH neutralizes the amine, breaking the ionic bond with the sorbent for recovery.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Chromatographic Separation

Causality & Rationale: Standard C18 columns may struggle to retain the polar amine adequately while resolving it from lipophilic matrix components. A Biphenyl column is selected to exploit π−π interactions with the fluorophenyl ring, significantly enhancing retention and selectivity.

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. Why? Formic acid ensures the amine remains protonated [M+H]+ for positive electrospray ionization (ESI+).

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Method Validation Parameters (Regulatory Alignment)

Following the [2], the method is rigorously validated to ensure trustworthiness:

  • Selectivity: Blank matrix from 6 individual human sources must be analyzed. Interfering peaks at the analyte retention time must be ≤20% of the LLOQ area, and ≤5% for the SIL-IS[2].

  • Accuracy & Precision: Evaluated at 4 concentration levels (LLOQ, Low, Mid, High QC) across multiple days. Precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy must fall within ±15% ( ±20% at LLOQ)[6].

  • Matrix Effect: Calculated using the Matrix Factor (MF). The SIL-IS normalized MF must have a CV ≤15% , proving that the self-validating internal standard effectively normalizes any residual ionization suppression[2].

Visualizing the Analytical Logic

Below is the logical flow of the bioanalytical process, highlighting the critical control points from sample collection to regulatory data processing.

BioanalyticalWorkflow Sample Plasma Sample + SIL-IS Spike Prep Sample Preparation (MCX SPE) Sample->Prep Acidification LC Chromatography (Biphenyl Column) Prep->LC Reconstitution MS Mass Spectrometry (QQQ vs. HRMS) LC->MS ESI+ Elution Data Data Processing & ICH M10 Validation MS->Data Acquisition

Figure 1: End-to-end LC-MS bioanalytical workflow for cyclobutylmethyl-(4-fluoro-phenyl)-amine.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. URL:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA.europa.eu, Jan 2023. URL:[Link]

  • Taylor & Francis. "Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides: Bioanalysis." Tandfonline.com, Mar 2012. URL:[Link]

  • ResearchGate. "Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis." ResearchGate.net, Jan 2014. URL:[Link]

  • European Bioanalysis Forum (EBF). "European Bioanalysis Forum recommendation on embracing a context-of-use-driven scientific validation for chromatographic assays in the light of ICH M10." Tandfonline.com, Sep 2025. URL:[Link] (Derived from search context).

Sources

A Comparative Efficacy Analysis: Cyclobutylmethyl-(4-fluoro-phenyl)-amine versus its Non-fluorinated Analogue in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth comparative analysis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine and its non-fluorinated counterpart, N-(cyclobutylmethyl)aniline. We will explore the fundamental impact of para-fluorination on the molecule's synthetic accessibility, physicochemical characteristics, metabolic stability, and target binding affinity, providing a comprehensive framework for researchers and drug development professionals.

The Strategic Role of Fluorine in Aniline Derivatives

The introduction of a fluorine atom at the para-position of the aniline ring, while seemingly a minor structural modification, can profoundly influence the molecule's behavior.[2] Fluorine's high electronegativity can alter the electron distribution within the aromatic ring, affecting the basicity (pKa) of the amine.[3] This can, in turn, influence the compound's solubility, membrane permeability, and interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the fluorinated site resistant to metabolic attack by cytochrome P450 (CYP450) enzymes, a primary pathway for drug metabolism.[1][4]

Synthesis and Physicochemical Characterization

Both Cyclobutylmethyl-(4-fluoro-phenyl)-amine and N-(cyclobutylmethyl)aniline can be synthesized via N-alkylation of the corresponding aniline with cyclobutanemethanol, often through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which offers a green and efficient synthetic route.[5]

A generalized synthetic workflow is depicted below:

cluster_start Starting Materials Aniline Aniline or 4-Fluoroaniline Reaction N-Alkylation Reaction (Borrowing Hydrogen) Aniline->Reaction Alcohol Cyclobutane methanol Alcohol->Reaction Catalyst Catalyst (e.g., Ru or Ir complex) Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Final Product: Cyclobutylmethyl-(4-fluoro-phenyl)-amine or N-(cyclobutylmethyl)aniline Purification->Product

Figure 1: Generalized workflow for the synthesis of the target compounds.

The introduction of the fluorine atom is expected to influence the physicochemical properties of the resulting amine.

PropertyN-(cyclobutylmethyl)aniline (Predicted)Cyclobutylmethyl-(4-fluoro-phenyl)-amine (Predicted)Rationale for Difference
Molecular Weight 161.25 g/mol 179.24 g/mol Addition of a fluorine atom.
logP ~3.2~3.5Fluorine substitution generally increases lipophilicity in aromatic systems.[6]
pKa (of conjugate acid) ~5.0~4.5The electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen.[3][7]

Table 1: Predicted Physicochemical Properties of N-(cyclobutylmethyl)aniline and its Fluorinated Analogue.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine

This protocol describes a representative N-alkylation of 4-fluoroaniline with cyclobutane methanol.

Materials:

  • 4-fluoroaniline

  • Cyclobutane methanol

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube under an inert argon atmosphere, combine [Ru(p-cymene)Cl₂]₂ (1 mol%) and the phosphine ligand (2.2 mol%) in dry toluene (5 mL).

  • Add 4-fluoroaniline (1.0 mmol) and cyclobutane methanol (1.2 mmol) to the mixture.

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the stirring solution.

  • Heat the reaction mixture to 110°C and maintain for 24 hours, monitoring the reaction progress by TLC or GC analysis.[5]

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Cyclobutylmethyl-(4-fluoro-phenyl)-amine.

Comparative Efficacy Evaluation

To objectively compare the two compounds, we will focus on two critical aspects of drug development: metabolic stability and target binding affinity.

Metabolic Stability: A Head-to-Head Comparison

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall pharmacokinetic profile.[1] We will utilize a microsomal stability assay to assess the rate of metabolism by liver enzymes.[8][9]

Hypothetical Results:

CompoundHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
N-(cyclobutylmethyl)aniline1592.4
Cyclobutylmethyl-(4-fluoro-phenyl)-amine4530.8

Table 2: Hypothetical Comparative Metabolic Stability Data.

The data in Table 2 illustrates the expected outcome: the fluorinated analogue exhibits a significantly longer half-life and lower intrinsic clearance, suggesting enhanced metabolic stability.[1] This is attributed to the strength of the C-F bond, which blocks potential sites of oxidative metabolism on the phenyl ring by CYP450 enzymes.[4]

cluster_non_fluorinated N-(cyclobutylmethyl)aniline Metabolism cluster_fluorinated Cyclobutylmethyl-(4-fluoro-phenyl)-amine Metabolism NonFluorinated N-(cyclobutylmethyl)aniline Metabolite1 Hydroxylated Metabolite NonFluorinated->Metabolite1 CYP450 Oxidation (Rapid) Fluorinated Cyclobutylmethyl- (4-fluoro-phenyl)-amine Metabolite2 Metabolism Blocked Fluorinated->Metabolite2 CYP450 Oxidation (Slowed/Inhibited)

Figure 2: Comparative metabolic pathways.

Protocol 2: Microsomal Stability Assay

Materials:

  • Human liver microsomes

  • Test compounds (10 mM stock solutions in DMSO)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer.[9]

  • Add the test compound to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Target Binding Affinity

A crucial aspect of a drug's efficacy is its affinity for its biological target. A radioligand binding assay is a common method to determine the binding affinity (Ki) of a test compound.[11][12]

Hypothetical Results:

CompoundKi (nM)
N-(cyclobutylmethyl)aniline50
Cyclobutylmethyl-(4-fluoro-phenyl)-amine25

Table 3: Hypothetical Comparative Target Binding Affinity.

In this hypothetical scenario, the fluorinated compound demonstrates a lower Ki value, indicating a higher binding affinity for the target receptor. This could be due to favorable interactions of the fluorine atom with the protein's binding pocket, such as through dipole-dipole interactions or the formation of a hydrogen bond.

cluster_workflow Radioligand Binding Assay Workflow Receptor Receptor Preparation Incubation Incubation at 37°C Receptor->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Fluorinated or Non-fluorinated) TestCompound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Detection Quantification of Bound Radioligand Filtration->Detection Analysis Data Analysis (Ki determination) Detection->Analysis

Figure 3: Workflow for a competitive radioligand binding assay.

Protocol 3: Competitive Radioligand Binding Assay

Materials:

  • Membrane preparation containing the target receptor

  • A suitable radioligand with known affinity for the target receptor

  • Test compounds (serial dilutions)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (either Cyclobutylmethyl-(4-fluoro-phenyl)-amine or N-(cyclobutylmethyl)aniline).[11]

  • Incubate the plate at 37°C for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[13]

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation.

Conclusion

This comparative guide highlights the significant advantages conferred by the para-fluorination of an N-cyclobutylmethylaniline scaffold. The introduction of a single fluorine atom can lead to a marked improvement in metabolic stability, a crucial parameter for in vivo efficacy. Furthermore, fluorination has the potential to enhance target binding affinity, leading to a more potent compound. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such analogues, enabling researchers to make informed decisions in the optimization of lead compounds for drug discovery.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Link

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Link

  • In vitro drug metabolism: for the selection of your lead compounds. Link

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Link

  • Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Link

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Link

  • PMC. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Link

  • Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Link

  • Bio-protocol. Radioligand receptor binding assay (RBA). Link

  • American Physiological Society. Radioligand binding methods: practical guide and tips. Link

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Link

  • Benchchem. Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Link

  • Journal of the American Chemical Society. Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Link

  • PMC. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Link

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Link

  • ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Link

  • ResearchGate. Overview of CYP450-mediated metabolism of toluene. Link

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Link

  • The Royal Society of Chemistry. CHAPTER 9: Cytochrome P450 Metabolism. Link

  • The Royal Society of Chemistry. CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Link

  • PubMed. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Link

  • AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. Link

  • Benchchem. Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Link

  • Chemistry Stack Exchange. Comparing acidity of anilinium ion and para-fluoro anilium ion. Link

  • PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Link

  • Benchchem. A Comparative Analysis of 4-Chloro-3-fluoroaniline and Other Haloanilines: A Guide for Researchers. Link

  • PubMed. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Link

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Link

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. Link

  • Bentham Science. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Link

  • ResearchGate. Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Link

  • ResearchGate. Synthesis and Biological Activity of New Antifungal Compounds: A Preliminary Study. Link

  • Sapphire Bioscience. N-(Cyclobutylmethyl)aniline. Link

  • PubChemLite. N-(cyclobutylmethyl)aniline (C11H15N). Link

  • Benchchem. A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. Link

  • PMC. 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Link

  • Google Patents. US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound. Link

  • National Institute of Standards and Technology. p-Fluoroaniline - the NIST WebBook. Link

  • ResearchGate. (PDF) 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Link

  • Benchchem. A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. Link

  • ResearchGate. Synthesis and Biological Activity of 4-Fluorophenylcyclohexyl(tetrahydropyranyl)methyl-Substituted Aryloxypropanolamines. Link

  • PMC. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Link

  • PMC. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Link

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Link

Sources

Reproducibility of Cyclobutylmethyl-(4-fluoro-phenyl)-amine synthesis protocols across labs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and protocol comparison for the synthesis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine, designed for drug development professionals and synthetic chemists evaluating scalable, reproducible reductive amination workflows.

Executive Summary: The Reproducibility Challenge

The synthesis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine via the reductive amination of 4-fluoroaniline and cyclobutanecarbaldehyde is a foundational transformation often utilized in the generation of pharmaceutical libraries (e.g., BET bromodomain inhibitors). While reductive amination is a textbook reaction, reproducing yields and purity profiles across different laboratories—especially when transitioning from traditional halogenated solvents to modern green aqueous conditions—presents significant challenges.

As a Senior Application Scientist, I have evaluated the kinetic, thermodynamic, and operational variables that dictate the success of this specific coupling. This guide objectively compares the traditional organic protocol (Abdel-Magid conditions) against emerging micellar aqueous catalysis, providing self-validating methodologies and empirical data to ensure lab-to-lab reproducibility.

Mechanistic Rationale: Chemoselectivity and Causality

The formation of Cyclobutylmethyl-(4-fluoro-phenyl)-amine requires navigating specific electronic and steric hurdles:

  • Electronic Deactivation: 4-Fluoroaniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the para-fluorine atom.

  • Steric Hindrance: Cyclobutanecarbaldehyde possesses a bulky α-carbon, which slows down the initial nucleophilic attack and subsequent dehydration to the iminium ion.

To achieve high yields, the reaction must be driven toward the iminium ion before the reducing agent can prematurely reduce the aldehyde to cyclobutylmethanol. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard for this because it exhibits a significantly lower activation barrier for hydride transfer to an iminium ion compared to a neutral carbonyl[1].

Mechanism A 4-Fluoroaniline + Cyclobutanecarbaldehyde B Hemiaminal Intermediate A->B H+ (AcOH) E Cyclobutylmethanol (Direct Reduction) A->E Competing Pathway C Iminium Ion (Activated) B->C -H2O D Cyclobutylmethyl- (4-fluoro-phenyl)-amine C->D NaBH(OAc)3 or Pic-BH3

Figure 1: Mechanistic pathway of reductive amination vs. competing direct reduction.

Protocol Comparison & Quantitative Reproducibility Data

Recent precompetitive, multicompany collaborations have scrutinized the reproducibility of reductive aminations across different lab environments, particularly comparing traditional solvents against aqueous micellar conditions (e.g., TPGS-750-M)[2].

Below is a synthesized data comparison for the generation of Cyclobutylmethyl-(4-fluoro-phenyl)-amine based on multi-lab evaluations:

ProtocolSolvent SystemReducing AgentAvg. Yield (%)Lab-to-Lab Variance (±%)E-FactorKey Reproducibility Challenge
A. Traditional Organic 1,2-DCENaBH(OAc)₃88%2.1%HighHalogenated solvent disposal, trace dialkylation
B. Micellar Aqueous Water + 2% TPGS-750-M2-Picoline Borane85%6.5%LowEmulsions during workup, stirring rate dependency
C. Protic Green Methanol2-Picoline Borane82%3.8%MediumSlower kinetics with hindered cyclobutyl group

Data Insight: While Protocol A offers the tightest reproducibility (±2.1%), Protocol B represents the future of sustainable process chemistry. However, Protocol B's higher variance (±6.5%) is almost entirely attributed to mechanical differences between labs (stirring shear) and emulsion handling during workup[2].

Step-by-Step Methodologies: Self-Validating Systems

Do not treat these protocols as mere recipes; understand the causality behind each operation to troubleshoot deviations in real-time.

Protocol A: Traditional Organic Synthesis (Abdel-Magid Conditions)

Best for: Rapid library synthesis, guaranteed high yields, and laboratories with standard fume hood setups.

  • Reagent Assembly: In an oven-dried flask under N₂, dissolve 4-fluoroaniline (1.0 eq, 10 mmol) and cyclobutanecarbaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: A slight excess of the volatile aldehyde ensures complete consumption of the aniline, preventing difficult chromatographic separation of the product from the starting amine.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol).

    • Causality: Because 4-fluoroaniline is deactivated, AcOH is required to protonate the hemiaminal, forcing dehydration to the electrophilic iminium ion[1].

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 10 minutes. Remove the ice bath and stir at 20 °C for 4 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the iminium mass (m/z 178) and appearance of the product mass (m/z 180) confirms successful hydride transfer.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract with dichloromethane (3 x 15 mL).

    • Causality: The basic quench neutralizes the acetic acid and decomposes residual STAB, breaking any amine-borane complexes and ensuring the free-base product partitions cleanly into the organic phase.

Protocol B: Aqueous Micellar Catalysis

Best for: Scale-up, green chemistry initiatives, and minimizing organic solvent waste.

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.

    • Causality: TPGS-750-M forms nanomicelles that act as lipophilic nanoreactors, solubilizing the hydrophobic aniline and aldehyde within an aqueous continuous phase[2].

  • Reaction Assembly: Add 4-fluoroaniline (1.0 eq) and cyclobutanecarbaldehyde (1.05 eq) to the micellar solution. Stir vigorously at >500 rpm.

    • Causality: High-shear stirring is the #1 point of failure in lab-to-lab reproducibility for this protocol. Scale-up attempts conducted at lower speeds (e.g., 250 rpm) suffer massive yield drops due to mass transfer limitations between the bulk water and the micellar cores[2].

  • Reduction: Add 2-picoline borane (Pic-BH₃, 1.2 eq).

    • Causality: Pic-BH₃ is utilized instead of STAB because it is highly stable in protic/aqueous media, preventing premature hydrolysis of the reducing agent[3].

  • Workup & Phase Separation: Add a minimal amount of ethyl acetate (EtOAc) for extraction. Heat the biphasic mixture gently to 45 °C before phase separation.

    • Causality: Micellar solutions frequently form stubborn emulsions during liquid-liquid extraction. Heating to 45 °C alters the cloud point of the surfactant, destabilizing the emulsion and enabling a crisp, reproducible phase split[2].

Trustworthiness & Lab-to-Lab Variance Analysis

The primary divergence in reproducibility across facilities stems from the physical engineering of the reaction rather than the chemical kinetics. As demonstrated in a recent multicompany reproducibility study published in Organic Process Research & Development, reductive aminations in water are highly sensitive to the choice of surfactant and the mechanical stirring setup[2].

Workflow Start Reaction Setup (Amine + Aldehyde) CondA Traditional (DCE) + STAB Start->CondA CondB Micellar (TPGS-750-M) + Pic-BH3 Start->CondB StirA Standard Stirring (Independent of RPM) CondA->StirA StirB High Shear Stirring (>500 RPM Critical) CondB->StirB WorkupA Aqueous Quench (Clear Phase Split) StirA->WorkupA WorkupB Mild Heating (45 °C) To Break Emulsion StirB->WorkupB

Figure 2: Workflow and reproducibility factors in traditional vs. micellar reductive amination.

When labs attempt to scale Protocol B from 500 mg to 10 g, a failure to scale the impeller shear rate proportionally results in a >25% reduction in solution yield[2]. Furthermore, laboratories that fail to apply the 45 °C heating workaround during the EtOAc extraction frequently report "failed" reactions simply because the product remains trapped in an unresolved emulsion layer[2].

Conclusion & Recommendations

For the synthesis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine, Protocol A (DCE/STAB) remains the most foolproof method for discovery chemists requiring immediate, high-yield access to the compound with minimal optimization[1]. However, for process chemists and development professionals looking to scale the synthesis, Protocol B (TPGS-750-M/Pic-BH₃) is the superior choice, provided that strict controls on stirring RPM and heated workup procedures are codified in the batch records[2][3].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

  • Lambert, W. D., et al. "Chemistry in Water Reproducibility Study: Learnings from a Precompetitive, Multicompany Collaboration." Organic Process Research & Development, 2024. URL:[Link]

  • Sato, S., et al. "Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor." The Journal of Organic Chemistry, 2013. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutylmethyl-(4-fluoro-phenyl)-amine
Reactant of Route 2
Reactant of Route 2
Cyclobutylmethyl-(4-fluoro-phenyl)-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.